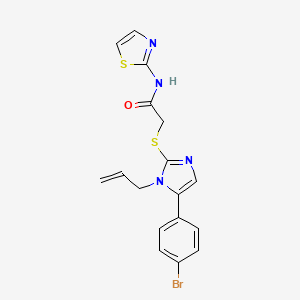

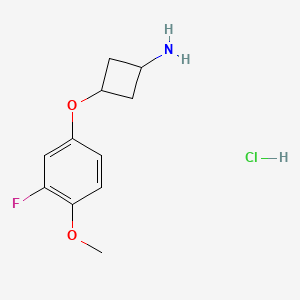

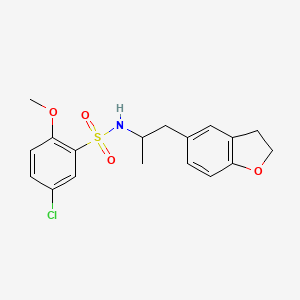

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Eco-Friendly Synthesis of Indolyl Derivatives

Brahmachari and Banerjee (2014) developed an eco-friendly method for synthesizing pharmaceutically interesting functionalized indolyl derivatives, including 3,3-bis(indol-3-yl)indolin-2-ones, using sulfamic acid as a catalyst. This method is noted for its mild reaction conditions, excellent yields, and environmental friendliness, indicating a potential route for creating derivatives of the compound for various applications (Brahmachari & Banerjee, 2014).

Antibacterial and Antifungal Activities

A study on novel 1H-Indole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Aspergillus niger and Candida albicans. This suggests that structurally similar compounds, including the one , could potentially possess antimicrobial properties (Letters in Applied NanoBioScience, 2020).

Synthesis of Polycyclic Sulfonyl Indolines

Lu et al. (2019) synthesized novel polycyclic sulfonyl indolines through FeCl2-catalyzed or UV-driven intramolecular reactions, indicating the versatility of indole derivatives in forming structurally complex and potentially biologically active compounds (Lu et al., 2019).

Anti-inflammatory Properties

Research on chalcone derivatives of indole compounds highlighted potential anti-inflammatory effects, supporting the exploration of indole derivatives, such as the compound of interest, for anti-inflammatory applications (Rehman, Saini, & Kumar, 2022).

Anticonvulsant Potential

Ahuja and Siddiqui (2014) explored indole derivatives as anticonvulsant agents, demonstrating significant activity in models of epilepsy. This underscores the therapeutic potential of indole-based compounds in neurological conditions (Ahuja & Siddiqui, 2014).

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIXSPAKGNLHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)